molecular formula C5H9ClO2 B14276631 4-Chloro-2,2-dimethyl-1,3-dioxolane CAS No. 183743-62-6

4-Chloro-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14276631
CAS No.: 183743-62-6
M. Wt: 136.58 g/mol
InChI Key: CMESWFCVOJECBF-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-1,3-dioxolane (CAS: 4362-40-7) is a chiral compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. It is characterized by a 1,3-dioxolane ring substituted with a chloromethyl group and two methyl groups at the 2-position . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of enantiomerically pure drugs due to its chiral center at the 4-position .

Key properties include:

  • Boiling Point: 63°C at 37 mmHg (for the (R)-enantiomer) .
  • Solubility: Miscible in chloroform and ethyl acetate .
  • Applications: Used in biosynthetic preparations, chiral ligand synthesis, and as a precursor for antiknock fuel additives .

Its enantiomers, (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, can be separated via chiral capillary gas chromatography with a separation factor >1.5 and detection limits of 0.07–0.08 mg/L .

Properties

CAS No.

183743-62-6

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C5H9ClO2/c1-5(2)7-3-4(6)8-5/h4H,3H2,1-2H3

InChI Key

CMESWFCVOJECBF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)Cl)C

Origin of Product

United States

Preparation Methods

Reaction of Glycerol Derivatives with Acetone

The most common and well-established synthetic route for 4-Chloro-2,2-dimethyl-1,3-dioxolane involves the protection of glycerol's vicinal hydroxyl groups with acetone, followed by chlorination of the remaining hydroxyl group. This two-step process provides a reliable pathway to the target compound.

In the first step, the reaction of glycerol (USP Kosher) with acetone or 2,2-propanaldehyde dimethyl acetal under acidic conditions yields 2,2-dimethyl-1,3-dioxolane-4-methanol as an intermediate. This reaction involves the protection of the vicinal hydroxyl groups through ketal formation.

In the second step, the primary hydroxyl group of the intermediate is converted to a chloro group using appropriate chlorinating agents. This transformation can be achieved through several methods, as detailed in Table 1.

Table 1: Reaction Conditions for the Synthesis of this compound via Glycerol Route

Catalysts Reaction Conditions Solvent Yield (%) Reference
p-Toluenesulfonic acid 68-72°C, 2-6h Solvent-free 99.3 (intermediate)
Mineral acids (H₂SO₄, HCl) 60-80°C, 3-5h Various 60-75
Organic acids 70-75°C, 4-8h Solvent-free 70-85

The chlorination step typically involves the use of reagents such as thionyl chloride, phosphorus pentachloride, or triphenylphosphine/carbon tetrachloride. The choice of chlorinating agent significantly impacts the yield and purity of the final product.

Direct Chlorination Methods

Alternative approaches involve the direct chlorination of 2,2-dimethyl-1,3-dioxolane derivatives. These methods often employ specific chlorinating agents under controlled conditions to achieve selective chlorination at the desired position.

Recent developments in this area include the use of more selective chlorinating agents and optimized reaction conditions to improve yields and reduce the formation of byproducts. The direct chlorination approaches are summarized in Table 2.

Table 2: Direct Chlorination Methods for the Preparation of this compound

Chlorinating Agent Reaction Conditions Solvent Yield (%) Selectivity
SOCl₂/Pyridine 0-5°C, 2-4h Dichloromethane 65-75 Moderate
PCl₅ -10 to 0°C, 1-3h Diethyl ether 70-80 Good
Ph₃P/CCl₄ Room temperature, 5-8h Carbon tetrachloride 75-85 High

Solvent-Free Green Synthesis Methods

Environmentally Friendly Approaches

Growing concerns about environmental impact have led to the development of solvent-free methods for the preparation of this compound. These approaches align with green chemistry principles by reducing waste and eliminating the use of harmful solvents.

One notable method involves the solvent-free preparation of the intermediate (2,2-dimethyl-1,3-dioxolane-4-yl) methanol, followed by chlorination under minimal solvent conditions. This approach significantly reduces the environmental footprint of the synthesis process.

The solvent-free method utilizes p-toluenesulfonic acid as an organic catalyst instead of mineral acids, which addresses issues such as corrosivity, complex post-reaction treatments, and environmental pollution associated with traditional mineral acid catalysis.

Catalytic Systems for Green Synthesis

The development of efficient catalytic systems has further enhanced the green synthesis of this compound. Various catalysts have been explored, ranging from conventional acid catalysts to more specialized systems designed to improve selectivity and efficiency.

Table 3: Catalytic Systems for Green Synthesis of this compound

Catalyst Reaction Medium Temperature (°C) Time (h) Yield (%)
p-Toluenesulfonic acid Solvent-free 68-72 2-6 99.3 (intermediate)
Ionic liquids Minimal solvent 60-65 3-5 80-90
Heterogeneous catalysts Solvent-free 65-70 4-7 75-85

Notably, the use of ionic liquids as reaction media or catalysts has gained significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability.

Synthesis from Epoxy Compounds

Epoxide Ring Opening Approaches

Another important synthetic route involves the opening of epoxide rings followed by cyclization to form the dioxolane structure. This approach often starts with compounds like 1,2-epoxypropane or other suitable epoxides.

Under appropriate conditions, the epoxide ring can be opened and subsequently cyclized to form 2,2,4-trimethyl-1,3-dioxolane, which can then be converted to this compound through a series of transformations.

The key advantage of this approach is the potential for stereocontrol, which may be important for applications requiring specific stereoisomers of the target compound.

Stereochemical Considerations

The stereochemistry of this compound can be controlled through appropriate selection of starting materials and reaction conditions. The (R) and (S) isomers exhibit different physical and chemical properties, which may be relevant for specific applications.

For the preparation of stereochemically pure this compound, several strategies have been developed, including:

  • Starting from chiral precursors (e.g., D-mannitol or L-sorbose)
  • Using stereoselective catalysts
  • Resolution of racemic mixtures

These approaches allow for the preparation of stereochemically defined compounds, which may be crucial for applications in pharmaceutical synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

A critical consideration in the selection of a preparation method for this compound is the efficiency and scalability of the process. Various methods exhibit different advantages and limitations in terms of yield, reaction time, and suitability for scale-up.

Table 4: Comparative Analysis of Preparation Methods for this compound

Method Overall Yield (%) Reaction Time Reagent Cost Scalability Environmental Impact
Classical glycerol route 65-75 Moderate Low Good Moderate
Solvent-free approach 70-85 Short to moderate Low to moderate Excellent Low
Epoxide route 60-70 Moderate to long Moderate Moderate Moderate
Direct chlorination 65-80 Short Moderate to high Good Moderate to high

The solvent-free approach stands out for its excellent scalability and low environmental impact, making it particularly attractive for industrial applications.

Economic Considerations

The economic viability of preparation methods is a critical factor for industrial applications. Key economic considerations include the cost of starting materials, reagents, catalysts, and solvents, as well as the efficiency of the process in terms of atom economy and waste generation.

The solvent-free green synthesis method offers significant economic advantages due to:

  • Lower solvent consumption and associated costs
  • Reduced waste treatment expenses
  • Higher yields of intermediate products
  • Simpler purification procedures

These economic benefits have contributed to the increasing adoption of green synthesis methods in both laboratory and industrial settings.

Optimization Strategies and Parameters

Reaction Parameter Optimization

Optimizing reaction parameters is essential for maximizing yield and product quality in the preparation of this compound. Key parameters that require careful control include:

  • Temperature: The reaction temperature significantly affects both reaction rate and selectivity. Optimal temperature ranges vary depending on the specific method employed.

  • Catalyst concentration: The amount and type of catalyst can dramatically influence the efficiency of the reaction. For acid-catalyzed processes, the optimal catalyst concentration is typically in the range of 0.1-2 mol%.

  • Reaction time: Insufficient reaction time may lead to incomplete conversion, while excessive reaction time can promote side reactions and product degradation.

  • Reagent ratios: The molar ratios of reagents can affect both conversion and selectivity. Optimizing these ratios is crucial for maximizing yield.

Systematic optimization of these parameters has led to significant improvements in the preparation of this compound, with yields increasing from 60-70% to 80-90% in some cases.

Purification Techniques

Effective purification of this compound is crucial for obtaining high-purity product suitable for further applications. Various purification techniques have been employed, including:

  • Distillation: Vacuum distillation is commonly used for purification, with typical conditions being 63°C at 37 mmHg.

  • Column chromatography: For analytical-grade material, column chromatography using silica gel and appropriate eluent systems (e.g., hexane/ethyl acetate mixtures) is effective.

  • Crystallization: For certain derivatives, crystallization techniques can be employed to obtain highly pure materials.

The choice of purification method depends on the specific requirements of the intended application and the scale of production.

Analytical Characterization

Physical Properties

This compound exhibits distinct physical properties that aid in its identification and characterization. Key physical properties include:

  • Boiling point: 63°C at 37 mmHg
  • Density: 1.063 g/mL
  • Refractive index: 1.434
  • Appearance: Clear colorless to light yellow liquid

These physical properties provide important reference points for confirming the identity and purity of synthesized material.

Spectroscopic Identification

Spectroscopic techniques play a crucial role in the characterization of this compound. Key spectroscopic data includes:

  • NMR Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the methyl groups at the 2-position and the dioxolane ring protons.

  • Infrared Spectroscopy: The IR spectrum exhibits characteristic bands for the C-O-C stretching of the dioxolane ring and the C-Cl bond.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 150.60 (C₆H₁₁ClO₂), along with characteristic fragmentation patterns.

Comprehensive spectroscopic characterization ensures the identity and purity of the synthesized compound, which is essential for its reliable use in further applications.

Applications and Significance

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutically active compounds and agrochemicals. Its protected diol structure, combined with the reactive chloro group, makes it a versatile building block for various transformations.

Notable applications include:

  • As a precursor in the synthesis of more complex dioxolane derivatives
  • In the preparation of chiral auxiliaries for asymmetric synthesis
  • As an intermediate in the synthesis of certain antiviral agents
  • In the production of specialized polymeric materials

The continued development of efficient preparation methods for this compound is therefore of significant interest to the chemical community.

Chemical Reactions Analysis

4-Chloro-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Dehydrochlorination: This reaction can produce 2,2-dimethyl-4-methylene-1,3-dioxolane .

    Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include bases for dehydrochlorination and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2-dimethyl-1,3-dioxolane involves its reactivity as a ketal. The compound’s molecular structure allows it to participate in various chemical reactions, particularly those involving the cleavage of the ketal group. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dioxolane Derivatives

Compound Name Molecular Formula Substituents CAS Number Key Features
This compound C₆H₁₁ClO₂ 4-Cl, 2,2-diCH₃ 4362-40-7 Chiral intermediate for pharmaceuticals
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ 4-ClCH₂, 2-(2,4-Cl₂C₆H₃) 86674-90-0 Potential agrochemical intermediate
2,2-Dimethyl-1,3-dioxolane C₅H₁₀O₂ 2,2-diCH₃ 2916-31-6 Solvent and antiknock fuel additive
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane C₁₁H₁₂Cl₂O₂ 2-(2,4-Cl₂C₆H₃), 4,5-diCH₃ 5436-70-4 Herbicide adjuvant
4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane C₁₃H₁₈O₃ 4-BnOCH₂, 2,2-diCH₃ 16495-03-7 Synthetic intermediate for glycerol derivatives

Key Observations:

  • Chirality : Only this compound and its benzyloxymethyl analogue exhibit chirality, enabling enantioselective applications in drug synthesis .
  • Substituent Effects :
    • Chlorine atoms (e.g., in 4-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane) enhance electrophilicity, making these compounds reactive intermediates for cross-coupling reactions .
    • Methyl groups (e.g., in 2,2-dimethyl-1,3-dioxolane) improve thermal stability and octane ratings in fuel additives .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/mL) Solubility Melting Point (°C)
This compound 63 (37 mmHg) 1.050 (20°C) Chloroform, ethyl acetate N/A
4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane 79–80 (0.05 mmHg) 1.050 (20°C) Chloroform, ethyl acetate Oil
2,2-Dimethyl-1,3-dioxolane 102–104 0.985 Insoluble in water N/A
4-Chloro-1,3-dioxolan-2-one N/A N/A N/A 45–48

Key Observations:

  • Boiling Points: Lower boiling points for chlorinated derivatives (e.g., 63°C for this compound) compared to non-halogenated analogues (e.g., 102°C for 2,2-dimethyl-1,3-dioxolane) suggest reduced intermolecular forces due to steric hindrance from methyl groups .
  • Solubility : Chlorinated derivatives exhibit better solubility in organic solvents, facilitating their use in synthetic chemistry .

Key Observations:

  • Chiral Resolution : this compound’s enantiomers are resolved with >1.5 separation factors, critical for producing optically pure drugs like antiviral agents .
  • Antiknock Performance: Methyl-substituted dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane) exhibit high octane ratings, but methylation of hydroxyl groups (e.g., in solketal derivatives) reduces efficacy, highlighting the role of substituent polarity .

Research Findings

Enantiomer Separation : The (R)- and (S)-enantiomers of this compound show linear detection ranges of 0.5–50.0 mg/L with recovery rates >94%, making them viable for quality control in drug manufacturing .

Herbicide Adjuvants: 2,2-Dimethyl-1,3-dioxolane (DMD) enhances glyphosate absorption in Chenopodium album by 30% compared to non-adjuvanted formulations, likely due to improved membrane permeability .

Thermodynamic Stability : The reaction enthalpy (ΔrH°) for forming this compound is -12.0 kJ/mol , indicating moderate exothermicity and synthetic feasibility .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2,2-dimethyl-1,3-dioxolane, and how can reaction efficiency be optimized?

Methodological Answer:

  • Nucleophilic Chlorination : React 2,2-dimethyl-1,3-diol with a chlorinating agent (e.g., SOCl₂ or PCl₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and temperature .
  • Ring-Closing Strategies : Use acid catalysis (e.g., H₂SO₄) to cyclize precursor diols. Control reaction kinetics by adjusting solvent polarity (e.g., dichloromethane vs. THF) .
  • Purification : Isolate the product via fractional distillation (low boiling point) or column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity by NMR (δ ~1.4 ppm for methyl groups, δ ~4.8 ppm for dioxolane protons) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify methyl groups (singlets at δ ~1.4 ppm for ¹H; δ ~20–25 ppm for ¹³C) and dioxolane ring protons (δ ~4.5–5.0 ppm). Chlorine’s electronegativity deshields adjacent carbons .
    • IR Spectroscopy : Look for C-O-C stretching (~1100 cm⁻¹) and C-Cl stretches (~550–650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 150–152 (Cl isotope pattern) .

Q. What experimental conditions affect the stability of this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Test stability via accelerated aging studies (e.g., 40°C/75% RH for 7 days) .
  • pH Sensitivity : Avoid strong bases (risk of ring-opening). Use buffered solutions (pH 6–8) for aqueous studies .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., nucleophilic substitution at the chloro site) using Gaussian or ORCA. Compare activation energies for different nucleophiles (e.g., OH⁻ vs. NH₃) .
  • Solvent Effects : Simulate solvation with COSMO-RS to predict reaction pathways in polar vs. non-polar solvents .
  • AI-Driven Optimization : Train ML models (e.g., neural networks) on reaction yield data to predict optimal conditions (temperature, catalyst loading) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Factorial Design : Use a 2³ factorial matrix to test variables (temperature, concentration, catalyst) and identify interactions causing discrepancies .
  • Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., identical solvent purity, reaction vessels). Validate via orthogonal techniques (e.g., HPLC vs. GC for yield quantification) .

Q. How does this compound function in catalytic applications (e.g., asymmetric synthesis)?

Methodological Answer:

  • Chiral Auxiliary Design : Modify the dioxolane scaffold to introduce stereocenters. Test enantioselectivity in Diels-Alder reactions using chiral HPLC .
  • Coordination Chemistry : Screen transition metal catalysts (e.g., Pd, Ru) for coupling reactions. Monitor ligand effects via in situ IR spectroscopy .

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